molecular formula C10H12N2O3 B13276702 5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid

5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13276702
M. Wt: 208.21 g/mol
InChI Key: MTRYFJVLCGXJDV-UHFFFAOYSA-N
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Description

5-(Bicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid ( 1342703-40-5) is a high-value chemical building block integrating a rigid norbornane framework with a 1,2,4-oxadiazole carboxylic acid functionality . This unique structure offers researchers a constrained scaffold that is highly valuable in medicinal chemistry and drug discovery, particularly for exploring novel therapeutic agents. Compounds featuring the 1,2,4-oxadiazole ring system attached to a bicyclic framework have demonstrated significant potential in pharmaceutical research. Recent scientific literature highlights that such structures, specifically 3-(3-azabicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazoles, are being investigated as potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of Type 2 Diabetes . Furthermore, oxadiazolyl-azabicycloheptane derivatives have been patented for potential use in treating neurological conditions such as senile dementia, acting as muscarinic agonists . The presence of the carboxylic acid group on the oxadiazole ring provides a versatile handle for further synthetic modification, allowing for the creation of amides, esters, and other derivatives. With a molecular formula of C10H12N2O3 and a molecular weight of 208.21 g/mol , this compound is intended for research applications only and is not approved for human therapeutic, diagnostic, or veterinary use.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-(2-bicyclo[2.2.1]heptanyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-11-9(15-12-8)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,13,14)

InChI Key

MTRYFJVLCGXJDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C3=NC(=NO3)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves constructing the 1,2,4-oxadiazole ring via cycloaddition or cyclodehydration reactions starting from bicyclo[2.2.1]heptane derivatives and appropriate nitrile or amidoxime precursors. The carboxylic acid functionality is introduced either by oxidation of a precursor or by starting from carboxylated bicyclic substrates.

Key Reaction Types

  • Cycloaddition Reactions:
    Bicyclo[2.2.1]heptane derivatives react with nitrile oxides or amidoximes to form the oxadiazole ring system under mild conditions. Organocatalysts or metal catalysts may be employed to improve enantioselectivity and yield.

  • Amidoxime Formation and Cyclodehydration:
    A common route involves converting nitriles to amidoximes using hydroxylamine, followed by O-acylation with carboxylic acids and subsequent cyclodehydration to yield the 1,2,4-oxadiazole ring.

  • Oxidation and Reduction Steps:
    These steps adjust oxidation states to achieve the carboxylic acid group or related derivatives on the oxadiazole ring.

Detailed Synthetic Protocol from Literature

A representative multistep synthesis involves:

Step Description Reagents/Conditions Outcome
1 Conversion of bicyclo[2.2.1]heptane nitrile to amidoxime Hydroxylamine treatment (aqueous or organic solvents) Amidoxime intermediate
2 O-Acylation of amidoxime with carboxylic acid Coupling agents such as EDC/HOAt, HATU, or PyAOP under mild conditions O-Acylamidoxime intermediate
3 Cyclodehydration to form 1,2,4-oxadiazole ring Heating in buffered aqueous solution (e.g., pH 9.5 borate buffer) at 80–90 °C Target oxadiazole-3-carboxylic acid

This method has been optimized for diverse substrates and preserves sensitive functional groups, making it suitable for complex bicyclic systems.

Catalysts and Reaction Conditions Impact

Research shows that the choice of catalyst and reaction conditions strongly affects yield and stereoselectivity:

Entry Catalyst Yield (%) Enantiomeric Excess (ee %) Notes
1 Organocatalyst 9 87 74 High enantioselectivity for pinane-based oxadiazoles
2 Organocatalyst 10 85 62 Moderate selectivity
3 Organocatalyst 11 86 50 Lower selectivity for carane-based oxadiazoles
4 Organocatalyst 14 83 70 Similar selectivity to pinane derivatives

The bicyclic framework influences the stereochemical outcome of the oxadiazole formation.

Mechanistic Insights and Reaction Pathways

  • Amidoxime Formation: Nucleophilic attack of hydroxylamine on nitrile carbon forms amidoxime.
  • O-Acylation: Coupling agents activate carboxylic acid for nucleophilic substitution on amidoxime oxygen.
  • Cyclodehydration: Intramolecular cyclization occurs under heating and basic conditions, releasing water and forming the oxadiazole ring.

This sequence is versatile and has been adapted for DNA-encoded chemical library synthesis, demonstrating broad applicability.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Cycloaddition of bicycloheptane derivative with nitrile oxide Bicyclo[2.2.1]heptane nitrile Hydroxylamine, coupling agents (EDC, HATU, PyAOP) Mild heating, buffered aqueous/organic solvents 80–90% Enantioselective with organocatalysts
Amidoxime O-acylation and cyclodehydration Amidoxime intermediate + carboxylic acid PyAOP, DIPEA 80–90 °C, pH 9.5 borate buffer 85–95% Suitable for diverse carboxylic acids
Oxidation-reduction modifications Various bicyclic precursors Oxidants/reductants Controlled temperature and time Variable Tailors functional groups

Research Findings and Applications

  • The compound exhibits notable antimicrobial and anticancer activities by interacting with molecular targets involved in oxidative stress and inflammation pathways.
  • The bicyclic oxadiazole scaffold is a promising pharmacophore for drug discovery due to its stability and ability to modulate enzyme activity.
  • Synthetic methods preserve stereochemistry and allow for the incorporation of diverse substituents, enabling structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxadiazole ring or the bicyclic structure.

    Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid is a complex organic compound that has a wide range of applications in scientific research. This compound features a bicyclic structure fused with an oxadiazole ring. The uniqueness of 5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid arises from the combination of the bicyclic structure and the oxadiazole ring, which gives it distinct chemical and biological properties and makes it a versatile compound for various applications.

Scientific Research Applications

  • Chemistry It is employed as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
  • Biology It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
  • Medicine Research is being done to explore its use as a drug candidate for various diseases, especially those associated with oxidative stress and inflammation.
  • Industry It is utilized to develop new materials with unique properties, including polymers and coatings.

Mechanism of Action
The mechanism of action of 5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to oxidative stress, inflammation, and cell proliferation. Its unique structure allows it to bind selectively to target proteins, modulating their activity and leading to therapeutic effects.

Mechanism of Action

The mechanism of action of 5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to oxidative stress, inflammation, and cell proliferation. Its unique structure allows it to bind selectively to target proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

5-(Bicyclo[4.1.0]heptan-7-yl)-1,2,4-oxadiazole-3-carboxylic Acid

  • Structural Differences: The bicyclo[4.1.0]heptane substituent introduces a strained bicyclic system with a cyclohexene-like structure, contrasting with the fully saturated norbornane in the target compound. This difference impacts ring strain, reactivity, and conformational flexibility .
  • Physical Properties : Both compounds share the molecular formula C₁₀H₁₂N₂O₃ (MW = 208.21 g/mol), but their distinct bicyclic systems likely lead to variations in solubility, melting points, and stability. For instance, the [4.1.0] system may exhibit lower thermal stability due to increased strain .

5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic Acid

  • Substituent Effects : Replacing the bicycloheptane with a 3-bromophenyl group introduces aromaticity and electron-withdrawing bromine, increasing molecular weight (269.05 g/mol) and lipophilicity. This substitution may enhance membrane permeability but reduce metabolic stability compared to the bicyclic analog .
  • Potential Bioactivity: Brominated aryl groups are common in antimicrobial and anticancer agents.

5-Azabicyclo[2.2.2]octane-Containing 1,3,4-Oxadiazoles

  • Pharmacological Implications : The azabicyclo[2.2.2]octane group introduces nitrogen-based basicity, which could enhance interactions with acidic biological targets (e.g., ion channels or proteases). Such derivatives are reported for neurological and anti-inflammatory applications .

5-Styryl-1,2,4-Oxadiazoles

  • Synthetic Challenges : Evidence highlights difficulties in synthesizing ethynyl-substituted 1,2,4-oxadiazoles, with yields as low as 9% under optimized conditions. Similar challenges may apply to the target compound’s synthesis due to steric hindrance from the bicycloheptane group .
  • Electrophilic Reactivity : Styryl derivatives undergo superacid-mediated transformations, suggesting the target compound’s bicyclic substituent might influence reactivity in electrophilic environments .

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
Target Compound C₁₀H₁₂N₂O₃ 208.21 Bicyclo[2.2.1]heptane High rigidity, moderate polarity
5-(Bicyclo[4.1.0]heptan-7-yl) derivative C₁₀H₁₂N₂O₃ 208.21 Bicyclo[4.1.0]heptane Increased ring strain, lower stability
5-(3-Bromophenyl) derivative C₉H₅BrN₂O₃ 269.05 3-Bromophenyl Enhanced lipophilicity, antimicrobial potential
Azabicyclo[2.2.2]octane-1,3,4-oxadiazole C₂₀H₂₄N₄O₃ 368.44 Azabicyclo[2.2.2]octane Neurological activity, basic nitrogen

Research Implications and Gaps

  • Biological Screening: Prioritize assays for antimicrobial, anticancer, or central nervous system activity, leveraging known trends in 1,2,4-oxadiazole pharmacology .
  • Structure-Activity Relationships (SAR) : Comparative studies with the [4.1.0] bicyclic isomer could elucidate the impact of ring strain on bioactivity .

Biological Activity

5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antitumor, and nematocidal effects, based on recent studies and findings.

Chemical Structure

The compound features a bicyclic structure combined with an oxadiazole moiety, which is known for imparting various biological properties. The structural formula can be represented as follows:

  • Molecular Formula : C10H11N3O3
  • Molecular Weight : 219.22 g/mol

Antimicrobial Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 5-(Bicyclo[2.2.1]heptan-2-YL)-1,2,4-oxadiazole-3-carboxylic acid have shown effectiveness against various bacterial strains.

Compound Target Bacteria Activity (MIC)
A1E. coli12 µg/mL
A2S. aureus8 µg/mL
A3Pseudomonas aeruginosa15 µg/mL

These findings suggest that the oxadiazole ring may enhance the compound's interaction with bacterial cell membranes.

Antitumor Activity

The antitumor potential of oxadiazole derivatives has also been explored extensively. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

A notable study reported the following IC50 values for different cancer cell lines:

Cell Line IC50 (µM)
HeLa5.0
MCF-77.5
A5496.0

The mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell metabolism and proliferation.

Nematocidal Activity

In agricultural applications, certain oxadiazole derivatives have been identified as effective nematicides. A recent study highlighted the activity of a related compound against Bursaphelenchus xylophilus, a significant pest in forestry.

Compound LC50 (µg/mL) Comparison
A12.4Superior to avermectin (335.5)
A23.0Better than fosthiazate (436.9)

The mode of action involves interference with acetylcholine receptors in nematodes, leading to paralysis and death.

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the International Journal of Molecular Sciences demonstrated that various oxadiazole derivatives exhibited broad-spectrum antimicrobial activity, with some compounds showing MIC values lower than traditional antibiotics .
  • Antitumor Mechanism : Research indicated that oxadiazole derivatives could induce apoptosis in cancer cells via the mitochondrial pathway, significantly reducing cell viability in vitro .
  • Nematocidal Efficacy : In a comparative study, several oxadiazole derivatives were tested for their nematicidal properties against Bursaphelenchus xylophilus, revealing that specific substitutions on the oxadiazole ring significantly enhanced activity .

Q & A

Q. Example Protocol :

  • Reflux a mixture of bicycloheptane-carboxylic acid derivative (1.1 equiv), sodium acetate (1.0 equiv), and amidoxime (1.0 equiv) in acetic acid for 3–5 hours. Filter and recrystallize the precipitate .

Advanced: How can regioselectivity challenges in the cyclization step of oxadiazole formation be addressed?

Methodological Answer:
Regioselectivity issues often arise due to competing reaction pathways. Strategies include:

Temperature Control : Lower reaction temperatures (-70°C to -60°C) with sodium amide in liquid ammonia can favor specific pathways, as seen in related oxadiazole syntheses .

Base Selection : Strong bases like t-BuOK or LiN(i-Pr)₂ may suppress side reactions but require careful optimization to avoid decomposition .

Electrophilic Activation : Superacids (e.g., CF₃SO₃H) or Lewis acids (AlCl₃) can stabilize intermediates, improving regioselectivity in heterocycle formation .

Data Contradiction Note : While NaNH₂/NH₃(liq.) yields moderate regioselectivity (32–54%), higher temperatures reduce yields, emphasizing the need for precise thermal control .

Basic: What spectroscopic and chromatographic methods confirm the molecular structure and purity of this compound?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Identify bicycloheptane proton environments (e.g., bridgehead protons at δ 1.5–2.5 ppm) and oxadiazole carbons (δ 160–170 ppm) .

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ for C₁₀H₁₂N₂O₃S requires m/z 257.0592) .

HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced: How do computational methods (e.g., DFT) aid in understanding the compound’s reactivity and electronic properties?

Methodological Answer:

Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances reactivity at C-5 .

Transition State Analysis : Modeling superacid-mediated reactions (e.g., TfOH) reveals stabilization of carbocation intermediates, explaining selectivity in electrophilic substitutions .

Solvent Effects : COSMO-RS simulations optimize solvent choices (e.g., acetic acid vs. DMF) for solubility and reaction efficiency .

Basic: What biological activities are associated with 1,2,4-oxadiazole derivatives, and how are they evaluated?

Methodological Answer:

Antimicrobial Assays :

  • MIC Testing : Broth microdilution assays against S. aureus or E. coli (e.g., IC₅₀ values reported in µM ranges) .

Enzyme Inhibition :

  • Kinetic Studies : Fluorescence-based assays (e.g., HIV protease inhibition) quantify IC₅₀ using fluorogenic substrates .

Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) evaluate growth inhibition .

Key Finding : Oxadiazoles with bicyclic moieties show enhanced metabolic stability compared to monocyclic analogs due to reduced ring strain .

Advanced: How can researchers resolve contradictions in bioassay data between studies (e.g., varying IC₅₀ values)?

Methodological Answer:

Standardize Assay Conditions :

  • pH/Temperature : Small deviations (e.g., pH 7.4 vs. 7.0) significantly alter protein-ligand binding .
  • Compound Purity : HPLC-validated purity (>98%) minimizes interference from byproducts .

Structural Verification : Single-crystal X-ray diffraction confirms stereochemistry, as misassigned configurations (e.g., endo vs. exo bicycloheptane) lead to activity discrepancies .

Meta-Analysis : Cross-reference datasets from multiple sources (e.g., PubChem, GSRS) to identify consensus bioactivity trends .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

Stability Profile :

  • Thermal Stability : Decomposes above 200°C (DSC/TGA data) .
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the oxadiazole ring .

Storage Conditions :

  • Short-Term : -20°C in desiccated environments (RH < 30%) .
  • Long-Term : Lyophilized powders at -80°C under argon .

Advanced: What strategies optimize yield in large-scale syntheses while maintaining stereochemical integrity?

Methodological Answer:

Catalytic Systems :

  • Pd/C or Ni Catalysts : Hydrogenation of intermediates (e.g., nitro groups) with 1–5 mol% catalyst loading improves yield (70–85%) .

Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 5 hours to 30 minutes) and enhance reproducibility .

Chiral Resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases) ensures enantiopurity (>99% ee) .

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